molecular formula C7H8BrN B3042306 3-(1-Bromoethyl)pyridine CAS No. 562074-53-7

3-(1-Bromoethyl)pyridine

Cat. No.: B3042306
CAS No.: 562074-53-7
M. Wt: 186.05 g/mol
InChI Key: AYQGLQWVPNMQEI-UHFFFAOYSA-N
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Description

3-(1-Bromoethyl)pyridine is an organic compound with the molecular formula C7H8BrN. It is a derivative of pyridine, where a bromine atom is attached to the ethyl group at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(1-Bromoethyl)pyridine can be synthesized through several methods. One common approach involves the bromination of 3-ethylpyridine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under reflux conditions in an inert solvent such as carbon tetrachloride or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality and efficient use of reagents .

Chemical Reactions Analysis

Types of Reactions

3-(1-Bromoethyl)pyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form 3-ethylpyridine.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products such as 3-(1-azidoethyl)pyridine, 3-(1-thiocyanatoethyl)pyridine, or 3-(1-methoxyethyl)pyridine.

    Oxidation: Products like 3-(1-formylethyl)pyridine or 3-(1-carboxyethyl)pyridine.

    Reduction: 3-ethylpyridine.

Scientific Research Applications

3-(1-Bromoethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Bromoethyl)pyridine depends on its application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Bromoethyl)pyridine is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .

Properties

IUPAC Name

3-(1-bromoethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN/c1-6(8)7-3-2-4-9-5-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQGLQWVPNMQEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971601
Record name 3-(1-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562074-53-7
Record name 3-(1-Bromoethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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